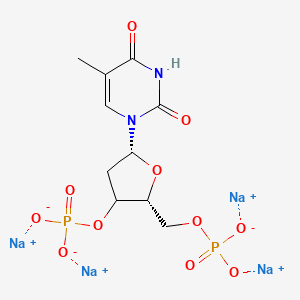

Thymidine 3',5'-diphosphate (tetrasodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le pyrophosphate de tétrasodium, également connu sous le nom de pdTp (tétrasodium), est un composé inorganique de formule chimique Na₄P₂O₇. Il se présente sous la forme d'un solide blanc soluble dans l'eau, composé d'anions pyrophosphate et d'ions sodium. Ses propriétés chimiques uniques en font un composé couramment utilisé dans diverses applications industrielles et scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le pyrophosphate de tétrasodium est généralement synthétisé par neutralisation de l'acide phosphorique avec de l'hydroxyde de sodium. La réaction implique les étapes suivantes :

Neutralisation : L'acide phosphorique (H₃PO₄) est neutralisé avec de l'hydroxyde de sodium (NaOH) pour former du phosphate disodique (Na₂HPO₄).

Méthodes de production industrielle

Dans les milieux industriels, le pyrophosphate de tétrasodium est produit en chauffant de l'acide phosphorique de qualité fournaise avec du carbonate de sodium. Cette méthode est efficace et largement utilisée dans la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le pyrophosphate de tétrasodium subit diverses réactions chimiques, notamment :

Hydrolyse : En solution aqueuse, il peut s'hydrolyser pour former de l'orthophosphate.

Complexation : Il forme des complexes avec les ions métalliques, ce qui est utile dans diverses applications.

Précipitation : Il peut précipiter les ions calcium et magnésium, ce qui le rend utile dans le traitement des eaux.

Réactifs et conditions courants

Hydrolyse : L'eau est le principal réactif pour les réactions d'hydrolyse.

Complexation : Les ions métalliques tels que le calcium (Ca²⁺) et le magnésium (Mg²⁺) sont des réactifs courants.

Précipitation : La présence d'ions calcium et magnésium dans l'eau conduit à des réactions de précipitation.

Principaux produits formés

Hydrolyse : Orthophosphate (PO₄³⁻)

Complexation : Complexes de pyrophosphate métallique

Précipitation : Pyrophosphate de calcium et pyrophosphate de magnésium

Applications de la recherche scientifique

Le pyrophosphate de tétrasodium a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme agent tampon, émulsifiant et dispersant dans divers processus chimiques.

Biologie : Il est utilisé dans les processus d'extraction et de purification de l'ADN.

Médecine : Il est utilisé dans les produits de soins dentaires pour prévenir la formation de tartre.

Industrie : Il est utilisé dans les détergents, le traitement des eaux et la transformation des aliments comme séquestrant et stabilisateur

Mécanisme d'action

Le mécanisme d'action du pyrophosphate de tétrasodium repose sur sa capacité à chélater les ions métalliques. En se liant à des ions métalliques tels que le calcium et le magnésium, il empêche leur précipitation et leur dépôt. Cette propriété est particulièrement utile pour prévenir la formation de tartre dans les produits de soins dentaires et dans les processus de traitement des eaux .

Applications De Recherche Scientifique

Tetrasodium pyrophosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a buffering agent, emulsifier, and dispersing agent in various chemical processes.

Biology: It is used in DNA extraction and purification processes.

Medicine: It is used in dental care products to prevent tartar formation.

Industry: It is used in detergents, water treatment, and food processing as a sequestrant and stabilizer

Mécanisme D'action

The mechanism of action of tetrasodium pyrophosphate involves its ability to chelate metal ions. By binding to metal ions such as calcium and magnesium, it prevents their precipitation and deposition. This property is particularly useful in preventing tartar formation in dental care products and in water treatment processes .

Comparaison Avec Des Composés Similaires

Composés similaires

- Pyrophosphate disodique (Na₂H₂P₂O₇)

- Phosphate trisodique (Na₃PO₄)

- Triphosphate de pentasodium (Na₅P₃O₁₀)

- Hexamétaphosphate de sodium (Na₆P₆O₁₈)

Unicité

Le pyrophosphate de tétrasodium est unique en raison de sa grande solubilité dans l'eau et de sa capacité à former des complexes stables avec les ions métalliques. Cela le rend particulièrement efficace comme séquestrant et stabilisateur dans diverses applications, notamment la transformation des aliments, le traitement des eaux et les soins dentaires .

Propriétés

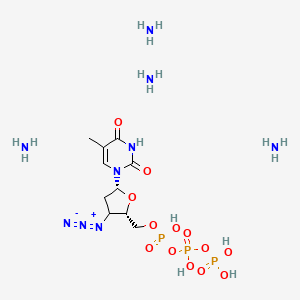

Formule moléculaire |

C10H12N2Na4O11P2 |

|---|---|

Poids moléculaire |

490.12 g/mol |

Nom IUPAC |

tetrasodium;[(2R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6?,7-,8-;;;;/m1..../s1 |

Clé InChI |

VDPDGAPWPLBFIC-TVQGIFJUSA-J |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)

![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)

![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)